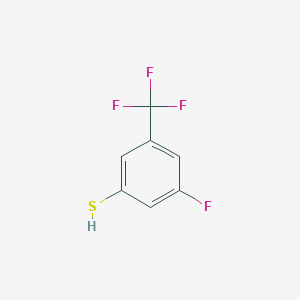

3-Fluoro-5-(trifluoromethyl)thiophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-5-(trifluoromethyl)thiophenol is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of this compound involves several methods. One method involves the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, 4-nitro-1-(pentafluorosulfanyl)benzene, and 3,5-dinitro-1-(pentafluorosulfanyl)benzene . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Molecular Structure Analysis

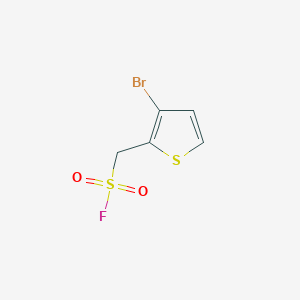

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4F4O/c8-5-1-4 (7 (9,10)11)2-6 (12)3-5/h1-3,12H .

Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it can undergo nucleophilic aromatic substitution . It can also participate in Suzuki–Miyaura coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 168 °C . Its molecular formula is C7H5BF4O2 .

科学的研究の応用

Synthesis and Characterization

- Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes : Fluoroform (CHF3), a non-toxic and inexpensive gas, can be used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives (Thomoson & Dolbier, 2013).

- Hyperbranched Poly(arylene ether)s : A new trifluoromethyl-activated trifluoro monomer was synthesized, leading to hyperbranched poly(arylene ether)s with excellent thermal stability and higher glass transition temperatures (Banerjee et al., 2009).

Medicinal Chemistry and Drug Discovery

- Biocatalytic Trifluoromethylation : Introducing the trifluoromethyl group into unprotected phenols using a biocatalyst (laccase), tBuOOH, and either the Langlois' reagent or Baran's zinc sulfinate offers a method for accessing trifluoromethyl-substituted phenols (Simon et al., 2016).

- Trifluoromethyl ethers and -thioethers in Drug Design : The synthesis of trifluoromethyl ethers and thioethers is crucial due to the properties of OCF3 and SCF3 groups, with emerging methods for easier introduction in medicinal applications (Landelle et al., 2014).

Fluorination Chemistry

- Domino Reactions with Fluorinated Heterocycles : Describes a new approach to trifluoromethyl substituted butenolides and their thioanalogues, starting from 2-fluoro-3-trifluoromethylfurans and -thiophenes, useful for various synthesis reactions (Burger et al., 2005).

Polymer Synthesis

- Novel Poly(arylene ether)s : Poly(arylene ether)s containing multi-substituted pentaphenylene moiety were synthesized, showing high thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Liaw et al., 2007).

Safety and Hazards

特性

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPVVBJMUGCOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)

![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)

![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)